

Preparation of phase change materials using C34 acrylate

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Compound of Interest

Compound Name: *Tetratriacontyl acrylate*

CAS No.: 94138-85-9

Cat. No.: B12670324

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Application Note: High-Enthalpy Shape-Stable Phase Change Materials via Poly(**Tetratriacontyl Acrylate**) (C34-PA)

Abstract & Scope

This application note details the synthesis, purification, and characterization of Poly(**tetratriacontyl acrylate**) (C34-PA), a comb-like polymeric phase change material (PCM). Unlike conventional low-molecular-weight paraffins, C34-PA exhibits "shape stability" due to its polymeric backbone, eliminating the need for microencapsulation in many applications.

Target Audience: Material Scientists, Thermal Engineers, and Pharmaceutical Cold Chain Specialists. Primary Application: Thermal energy storage (TES) for systems requiring transition temperatures in the 90°C–105°C range, and thermal buffering in high-performance electronic packaging.

Scientific Foundation: The "Comb-Like" Mechanism

The efficacy of C34-PA relies on the independence of its side chains from its backbone. In this system, the acrylate backbone remains amorphous (providing structural integrity), while the

long C34 alkyl side chains undergo reversible crystallization.

- Below

: Side chains pack into ordered lamellae (Orthorhombic/Hexagonal). The material is a rigid solid.

- Above

: Side chains melt into a disordered state. The material softens but does not flow like a liquid because the backbone remains entangled. This is the Solid-Solid Phase Transition phenomenon macroscopically.

Why C34 (Tetratriacontyl)? Standard PCMs like C18 (Stearyl Acrylate) melt at $\sim 48^{\circ}\text{C}$. By extending the chain to C34, the Van der Waals forces between side chains increase significantly, pushing the melting point to a higher tier ($\sim 95^{\circ}\text{C}$), filling a critical gap between biological PCMs and high-temp salts.

Experimental Protocol

Materials & Reagents

Component	Grade/Purity	Role
Tetratriacontyl Acrylate (C34-A)	>98% (Custom/Synth)	Monomer (Phase Change Moiety)
Toluene	Anhydrous, 99.8%	Solvent
AIBN (Azobisisobutyronitrile)	Recrystallized	Radical Initiator
Methanol	ACS Reagent	Precipitant (Purification)
Tetrahydrofuran (THF)	HPLC Grade	Solvent (Characterization)

Workflow Diagram



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Figure 1: Step-by-step synthesis workflow for Poly(**tetratriacontyl acrylate**) via free radical polymerization.

Detailed Synthesis Procedure

Step 1: Reaction Setup

- Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet/outlet.
- Charge the flask with 10.0 g of C34-A monomer.
- Add 40 mL of anhydrous Toluene.
- Heat the mixture to 60°C in an oil bath to ensure complete dissolution of the long-chain monomer.

Step 2: Deoxygenation (Critical)

- Causality: Oxygen acts as a radical scavenger, terminating the polymer chains prematurely.
- Bubble high-purity Nitrogen () through the solution for 30 minutes.
- Maintain a positive pressure of throughout the reaction.

Step 3: Polymerization

- Dissolve 0.1 g of AIBN (1 wt% relative to monomer) in 2 mL of Toluene.
- Inject the AIBN solution into the reaction flask using a syringe.
- Increase the oil bath temperature to 80°C.

- Stir at 300 RPM for 24 hours.
 - Note: The solution viscosity will increase noticeably, indicating polymer chain growth.

Step 4: Purification

- Cool the reaction mixture to room temperature.
- Pour the viscous solution dropwise into 500 mL of cold Methanol under vigorous stirring.
 - Observation: A white, fibrous precipitate (the polymer) will form immediately. Unreacted monomer remains soluble in methanol.
- Filter the precipitate using a Büchner funnel.
- Redissolve the polymer in a minimal amount of THF and re-precipitate in Methanol (repeat twice) to ensure removal of all oligomers.

Step 5: Drying

- Dry the purified polymer in a vacuum oven at 40°C for 48 hours to remove residual solvents.

Characterization & Validation

To validate the material as a functional PCM, the following tests are mandatory.

Differential Scanning Calorimetry (DSC)

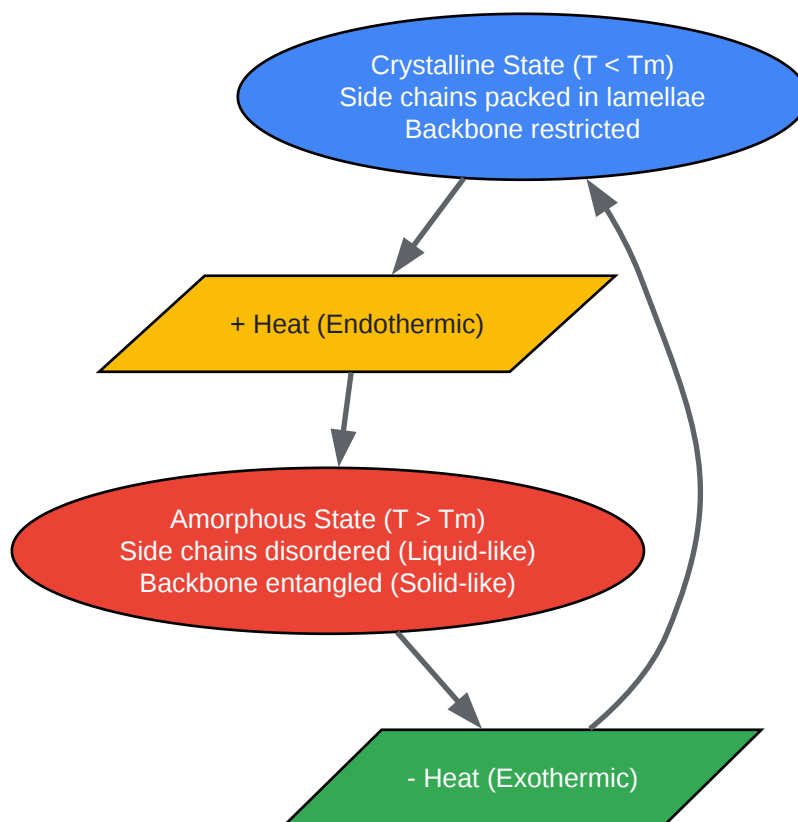
Protocol: Heat from 0°C to 120°C at 10°C/min, hold for 2 min, then cool to 0°C. Success

Criteria: Distinct endothermic (melting) and exothermic (crystallization) peaks.

Expected Data Profile:

Parameter	Value (Approx.)	Interpretation
Melting Point ()	92°C - 98°C	Transition to amorphous state.
Crystallization Point ()	85°C - 90°C	Supercooling is typically low in acrylates.
Latent Heat ()	100 - 120 J/g	Energy storage capacity.
Thermal Stability	> 300°C	Validated via TGA (5% weight loss temp).

Phase Change Mechanism Visualization



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Figure 2: The reversible phase transition mechanism. The "Amorphous State" maintains form stability due to the polymer backbone.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Molecular Weight	High initiator concentration or Oxygen presence.	Reduce AIBN to 0.5 wt%; Increase purge time to 1 hour.
Broad Melting Peak	Polydispersity or impurities.	Perform additional precipitation cycles in Methanol.
Gelation/Insolubility	Cross-linking occurred.	Ensure temperature does not exceed 85°C; avoid diacrylate impurities in monomer source.

References

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Sources

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